Nrf2 activator-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

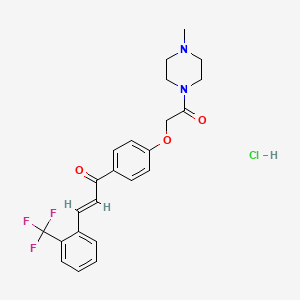

Molecular Formula |

C23H24ClF3N2O3 |

|---|---|

Molecular Weight |

468.9 g/mol |

IUPAC Name |

(E)-1-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride |

InChI |

InChI=1S/C23H23F3N2O3.ClH/c1-27-12-14-28(15-13-27)22(30)16-31-19-9-6-18(7-10-19)21(29)11-8-17-4-2-3-5-20(17)23(24,25)26;/h2-11H,12-16H2,1H3;1H/b11-8+; |

InChI Key |

MLBFDNAGDZEBHA-YGCVIUNWSA-N |

Isomeric SMILES |

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3C(F)(F)F.Cl |

Canonical SMILES |

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3C(F)(F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Nrf2 Activator-4: A Technical Guide

An In-depth Examination of Omaveloxolone as a Representative Nrf2 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Nrf2 activators, with a specific focus on Omaveloxolone as a representative agent, herein referred to as "Nrf2 activator-4." It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions and cellular consequences of Nrf2 activation. This document delves into the canonical Keap1-Nrf2 signaling pathway, the direct molecular interactions of Omaveloxolone, and the subsequent transcriptional activation of cytoprotective genes. Quantitative data from preclinical and clinical studies are summarized, and detailed protocols for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a clear and concise understanding of the underlying mechanisms.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant and anti-inflammatory response.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which functions as a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex.[3] This complex targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows newly synthesized Nrf2 to escape degradation and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including those involved in glutathione synthesis (e.g., GCLM), antioxidant enzymes (e.g., NQO1, HO-1), and drug metabolism.[4][5]

Mechanism of Action of this compound (Omaveloxolone)

Omaveloxolone is a semi-synthetic oleanane triterpenoid that acts as a potent activator of the Nrf2 pathway.[6][7] Its primary mechanism of action involves the direct interaction with Keap1, which ultimately leads to the stabilization and nuclear accumulation of Nrf2.

Direct Interaction with Keap1

Omaveloxolone has been shown to selectively and reversibly bind to Keap1.[2][7] This interaction is thought to occur through the modification of specific cysteine residues on Keap1, which inhibits its ability to facilitate Nrf2 ubiquitination.[6] By disrupting the Keap1-Nrf2 interaction, Omaveloxolone prevents the degradation of Nrf2, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[7]

Downstream Effects: Nrf2 Nuclear Translocation and Target Gene Expression

The accumulation of Nrf2 in the cytoplasm, facilitated by Omaveloxolone, leads to its increased translocation into the nucleus. Once in the nucleus, Nrf2 binds to ARE sequences and drives the expression of a suite of antioxidant and anti-inflammatory genes. This results in an enhanced cellular capacity to counteract oxidative stress and inflammation.[6][8]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of Omaveloxolone from various preclinical and clinical studies.

Table 1: In Vitro Activity of Omaveloxolone

| Assay | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Keap1-Nrf2 Interaction | - | IC50 | 43 nM | [9] |

| ARE Reporter Assay | HepG2 | EC50 | 3.56 µM | [10] |

| Nrf2 Nuclear Translocation | U2OS | EC50 | - |[3] |

Table 2: Dose-Dependent Upregulation of Nrf2 Target Genes by Omaveloxolone in Monkey Tissues (mRNA Expression)

| Gene | Tissue | Dose (mg/kg/day) | Fold Increase (vs. Vehicle) | Reference |

|---|---|---|---|---|

| NQO1 | Liver | 100 | ~15 | [11] |

| NQO1 | Lung | 100 | ~10 | [11] |

| GCLM | Liver | 100 | ~5 | [11] |

| GCLM | Lung | 100 | ~4 | [11] |

| HO-1 | Liver | 100 | ~8 | [11] |

| HO-1 | Lung | 100 | ~6 |[11] |

Table 3: Clinical Biomarkers of Nrf2 Activation by Omaveloxolone

| Biomarker | Study Population | Dose | Observation | Reference |

|---|---|---|---|---|

| Ferritin | Friedreich's Ataxia Patients | 80-160 mg/day | Dose-dependent increase | [6][8] |

| Gamma-Glutamyl Transferase (GGT) | Friedreich's Ataxia Patients | 80-160 mg/day | Dose-dependent increase | [6] |

| Alanine Aminotransferase (ALT) | Friedreich's Ataxia Patients | 150 mg/day | Transient increase | [8] |

| Aspartate Aminotransferase (AST) | Friedreich's Ataxia Patients | 150 mg/day | Transient increase |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Nrf2 activators like Omaveloxolone.

KEAP1-Nrf2 Protein-Protein Interaction Assay (Fluorescence Polarization)

This assay is designed to identify inhibitors of the Keap1-Nrf2 interaction.[12]

-

Principle: A fluorescently labeled peptide derived from the Nrf2 binding domain is incubated with recombinant Keap1 protein. In the absence of an inhibitor, the peptide binds to Keap1, resulting in a high fluorescence polarization (FP) signal due to the slower rotation of the large protein-peptide complex. Inhibitors that disrupt this interaction will cause the release of the fluorescent peptide, leading to a decrease in the FP signal.

-

Materials:

-

Recombinant human Keap1 protein

-

Fluorescently labeled Nrf2 peptide (e.g., FAM-labeled)

-

Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

-

Test compound (Omaveloxolone)

-

384-well black microplate

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the fluorescently labeled Nrf2 peptide to all wells at a final concentration of 10 nM.

-

Add the test compound or vehicle control to the respective wells.

-

Add recombinant Keap1 protein to all wells except the "no Keap1" control, to a final concentration of 50 nM.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 528 nm emission for FAM).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with an activator.[13][14]

-

Principle: Cells are treated with the Nrf2 activator, fixed, and then stained with an antibody specific for Nrf2. A fluorescently labeled secondary antibody is used for detection. Nuclear and cytoplasmic localization of Nrf2 is visualized by fluorescence microscopy.

-

Materials:

-

Cells (e.g., HepG2, A549) cultured on glass coverslips

-

Test compound (Omaveloxolone)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody: Rabbit anti-Nrf2

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Omaveloxolone or vehicle control for a specified time (e.g., 2-4 hours).

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 5% BSA for 1 hour.

-

Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear Nrf2 fluorescence intensity.

-

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This assay measures the change in mRNA levels of Nrf2 target genes following treatment with an activator.[1][15]

-

Principle: Total RNA is extracted from treated cells, reverse transcribed into cDNA, and then used as a template for qPCR with primers specific for Nrf2 target genes (e.g., NQO1, GCLM, HO-1) and a housekeeping gene (e.g., GAPDH). The relative expression of the target genes is calculated using the ΔΔCt method.

-

Materials:

-

Cells (e.g., primary hepatocytes, fibroblasts)

-

Test compound (Omaveloxolone)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for NQO1, GCLM, HO-1, and GAPDH

-

qPCR instrument

-

-

Procedure:

-

Treat cells with various concentrations of Omaveloxolone or vehicle control for a specified time (e.g., 6-24 hours).

-

Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

Set up the qPCR reactions in a 96-well plate with the qPCR master mix, primers, and cDNA template.

-

Run the qPCR program on a real-time PCR instrument with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

Perform a melt curve analysis to ensure primer specificity.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Visualizations

The following diagrams were generated using the Graphviz DOT language to illustrate key pathways and workflows.

Conclusion

This compound, represented by Omaveloxolone, exemplifies a targeted therapeutic strategy aimed at augmenting the body's endogenous defense mechanisms against oxidative stress and inflammation. Its mechanism of action, centered on the inhibition of the Keap1-Nrf2 interaction, leads to the robust activation of the Nrf2 signaling pathway and the subsequent upregulation of a multitude of cytoprotective genes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Nrf2 activation. The continued investigation into the nuanced molecular interactions and cellular consequences of Nrf2 activators holds significant promise for the development of novel treatments for a wide range of diseases characterized by oxidative stress and inflammation.

References

- 1. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jp.certara.com [jp.certara.com]

- 5. researchgate.net [researchgate.net]

- 6. Safety, pharmacodynamics, and potential benefit of omaveloxolone in Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Assessment of the Drug–Drug Interaction Potential of Omaveloxolone in Healthy Adult Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. abmole.com [abmole.com]

- 10. Inhibiting the Keap1/Nrf2 Protein-Protein Interaction with Protein-Like Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator omaveloxolone in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]

- 15. idtdna.com [idtdna.com]

An In-Depth Technical Guide to Nrf2 Activator-4 (Compound 20a)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nrf2 activator-4 (Compound 20a) is a novel, potent, and orally active chalcone derivative that has demonstrated significant neuroprotective and anti-inflammatory properties. Identified as a robust activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, Compound 20a exhibits a compelling potential for the therapeutic intervention in neurodegenerative diseases and other conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the core scientific data and methodologies related to Compound 20a, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

Core Compound Details

This compound (Compound 20a) is chemically identified as (E)-3-(4-((4-hydroxypiperidin-1-yl)methyl)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Its activity as a potent Nrf2 activator was established with a half-maximal effective concentration (EC50) of 0.63 µM.[1][2][3]

| Property | Value | Reference |

| Chemical Name | (E)-3-(4-((4-hydroxypiperidin-1-yl)methyl)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Inferred from synthesis |

| Common Name | This compound (Compound 20a) | [1][2][3] |

| CAS Number | 2383016-68-8 | [1] |

| Molecular Formula | C22H25NO3 | Inferred from structure |

| Molecular Weight | 367.44 g/mol | Inferred from structure |

| EC50 for Nrf2 activation | 0.63 µM | [1][2][3] |

Mechanism of Action: The Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Compound 20a, as a chalcone derivative, is believed to act as a Michael acceptor, reacting with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. Consequently, Nrf2 is stabilized, allowing it to translocate to the nucleus.

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and the catalytic subunit of glutamate-cysteine ligase (GCLC), which is the rate-limiting enzyme in glutathione synthesis.[1]

Quantitative In Vitro and In Vivo Efficacy

Nrf2-Dependent Gene Expression

Compound 20a has been shown to significantly induce the expression of Nrf2-dependent enzymes at both the mRNA and protein levels.[1]

| Target Gene | Treatment | Fold Induction (mRNA) | Fold Induction (Protein) | Reference |

| HO-1 | Compound 20a | Data not specified | Data not specified | [1] |

| GCLC | Compound 20a | Data not specified | Data not specified | [1] |

Anti-inflammatory and Antioxidant Effects in Microglia

In BV-2 microglial cells, Compound 20a demonstrated potent anti-inflammatory and antioxidant effects.[1]

| Parameter | Effect of Compound 20a | Quantitative Data | Reference |

| Nitric Oxide (NO) Production | Suppression | Data not specified | [1] |

| Inflammatory Mediators | Downregulation | Data not specified | [1] |

| Superoxide Dismutase (SOD) | Increased expression and activity | Data not specified | [1] |

In Vivo Efficacy in a Scopolamine-Induced Mouse Model of Memory Impairment

Compound 20a effectively reversed learning and memory deficits in a scopolamine-induced mouse model.[1]

| Behavioral Test | Parameter | Result with Compound 20a | Quantitative Data | Reference |

| Y-maze | Spontaneous alternation | Recovery of performance | Data not specified | [1] |

| Passive avoidance | Step-through latency | Recovery of performance | Data not specified | [1] |

Detailed Experimental Protocols

Synthesis of this compound (Compound 20a)

The synthesis of Compound 20a is achieved through a Claisen-Schmidt condensation reaction.

Protocol:

-

Dissolve 1-(4-methoxyphenyl)ethan-1-one and 4-((4-hydroxypiperidin-1-yl)methyl)benzaldehyde in a suitable solvent such as ethanol.

-

Add a catalytic amount of a strong base (e.g., potassium hydroxide).

-

Stir the reaction mixture at room temperature until the reaction is complete, monitored by thin-layer chromatography.

-

The product is typically precipitated by the addition of water and can be purified by recrystallization from a suitable solvent system.

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate the Nrf2 signaling pathway.

Protocol:

-

Cell Culture: Stably transfect a suitable cell line (e.g., HepG2) with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) promoter sequence.

-

Treatment: Plate the cells in a 96-well plate and treat with varying concentrations of Compound 20a. Include a vehicle control and a positive control (e.g., sulforaphane).

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) and calculate the fold induction relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

Measurement of Reactive Oxygen Species (ROS) in Microglia

This protocol measures the ability of Compound 20a to suppress intracellular ROS production in microglial cells (e.g., BV-2).

Protocol:

-

Cell Culture and Treatment: Culture BV-2 cells in a 96-well plate and pre-treat with Compound 20a for a specified time.

-

Induction of Oxidative Stress: Induce ROS production by adding a stimulus such as lipopolysaccharide (LPS) or hydrogen peroxide (H2O2).

-

Staining: Add a fluorescent ROS indicator dye (e.g., DCFH-DA) to the cells and incubate.

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Compare the fluorescence intensity of Compound 20a-treated cells to that of cells treated with the oxidative stressor alone.

Scopolamine-Induced Memory Impairment Mouse Model

This in vivo model assesses the ability of Compound 20a to ameliorate cognitive deficits.

Protocol:

-

Animal Acclimatization: Acclimate male C57BL/6 mice to the housing conditions for at least one week.

-

Drug Administration: Administer Compound 20a orally (e.g., via gavage) for a specified number of days. The control group receives the vehicle.

-

Induction of Amnesia: Induce memory impairment by intraperitoneal injection of scopolamine (e.g., 1 mg/kg) approximately 30 minutes before behavioral testing.

-

Behavioral Testing:

-

Y-maze test: Assess spatial working memory by measuring the percentage of spontaneous alternations.

-

Passive avoidance test: Evaluate long-term memory by measuring the latency to enter a dark chamber associated with a mild foot shock.

-

-

Biochemical Analysis: Following behavioral testing, euthanize the animals and collect brain tissue (e.g., hippocampus) for analysis of Nrf2 target gene expression, antioxidant enzyme activity (e.g., SOD), and markers of oxidative stress.

Conclusion

This compound (Compound 20a) is a promising small molecule with a well-defined mechanism of action centered on the activation of the Nrf2 signaling pathway. Its demonstrated efficacy in cellular and animal models of neuroinflammation and cognitive impairment underscores its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this and related chalcone-based Nrf2 activators.

References

An In-depth Technical Guide to Nrf2 Activator-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of Nrf2 activator-4, a novel chalcone derivative with significant potential in the modulation of the Nrf2 signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts: The Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[1][2] Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] In response to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thereby inducing the expression of a wide array of cytoprotective enzymes and proteins.[2]

Structure of this compound

This compound, also identified as compound 20a , is a novel synthetic chalcone derivative.[3] Chalcones are characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This unsaturated ketone moiety is a key feature for the biological activity of many chalcones, acting as a Michael acceptor.[4]

The precise chemical structure of this compound (compound 20a) is detailed in the primary literature from its discovery.[3]

Function and Mechanism of Action

This compound is a potent, orally active activator of the Nrf2 pathway.[3] Its primary function is to enhance the cellular antioxidant defense mechanisms by upregulating the expression of Nrf2-dependent genes.

The proposed mechanism of action for this compound, consistent with other electrophilic Nrf2 activators, involves its α,β-unsaturated carbonyl system acting as a Michael acceptor.[4] This allows the compound to covalently modify specific cysteine residues on the Keap1 protein.[1] This modification disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and degradation of Nrf2. The stabilized Nrf2 is then free to translocate to the nucleus and activate the transcription of its target genes.[1]

Key functional outcomes of this compound activity include:

-

Induction of Antioxidant Enzymes: It has been demonstrated to increase the mRNA and protein levels of Nrf2-dependent enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[3]

-

Suppression of Oxidative Stress: The compound effectively suppresses the production of reactive oxygen species (ROS) in microglial cells.[3]

-

Anti-inflammatory Effects: this compound has been shown to downregulate the production of nitric oxide and other inflammatory mediators in BV-2 microglial cells.[3]

-

Neuroprotective Properties: In a scopolamine-induced mouse model of learning and memory impairment, this compound was found to effectively attenuate cognitive deficits. This was associated with an increased expression and activity of superoxide dismutase (SOD) in both microglial cells and the hippocampus of the mouse brain.[3]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/Model | Reference |

| EC50 for Nrf2 Activation | 0.63 µM | [3][5][6] |

Signaling Pathway and Experimental Workflow Diagrams

Nrf2 Signaling Pathway

The following diagram illustrates the canonical Nrf2 signaling pathway and the proposed point of intervention for this compound.

Caption: The Nrf2 signaling pathway and the mechanism of this compound.

Experimental Workflow: Nrf2 Activation Assay

The following diagram outlines a typical workflow for assessing the Nrf2 activation potential of a compound like this compound.

Caption: A generalized workflow for determining Nrf2 activation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of key experimental methodologies as would be detailed in the primary literature.

ARE-Luciferase Reporter Assay for Nrf2 Activation

This assay is a common method to quantify the activation of the Nrf2 pathway.

-

Cell Culture and Transfection: A suitable cell line (e.g., HepG2 or a specific neuronal cell line) is cultured in appropriate media. The cells are then transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.

-

Compound Treatment: Following transfection, the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Measurement: After a defined incubation period (e.g., 24 hours), the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of Nrf2 activation, is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle-treated cells. An EC50 value can be determined from the dose-response curve.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as Nrf2 and its downstream targets.

-

Cell Lysis and Protein Quantification: Cells treated with this compound are lysed to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-GCLC, and a loading control like anti-β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting signal is detected using an imaging system.

-

Densitometry: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative protein expression levels.

Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is employed to measure the mRNA levels of Nrf2 target genes.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes (e.g., HMOX1, GCLC) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The amplification of the target and reference genes is monitored in real-time. The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene.

In Vivo Scopolamine-Induced Memory Impairment Model

This animal model is used to evaluate the neuroprotective and cognitive-enhancing effects of this compound.

-

Animal Acclimation and Grouping: Mice are acclimated to the experimental conditions and randomly assigned to different treatment groups (e.g., vehicle, scopolamine only, scopolamine + this compound).

-

Drug Administration: this compound is administered orally for a specified period.

-

Induction of Amnesia: Scopolamine is administered intraperitoneally to induce cognitive deficits.

-

Behavioral Testing: The cognitive function of the mice is assessed using standard behavioral tests such as the Morris water maze or the Y-maze.

-

Biochemical and Histological Analysis: After the behavioral tests, brain tissue (e.g., hippocampus) is collected for biochemical analyses (e.g., measurement of SOD activity) and histological examination.

Conclusion

This compound (compound 20a) is a promising novel chalcone derivative with potent Nrf2 activating properties. Its ability to upregulate the cellular antioxidant defense system, coupled with its anti-inflammatory and neuroprotective effects, makes it a valuable tool for research and a potential candidate for further drug development in the context of diseases with an underlying oxidative stress component. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar Nrf2-modulating compounds.

References

- 1. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and Development of Nrf2 Activator-4: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target. This technical guide details the discovery and preclinical development of Nrf2 activator-4, a potent chalcone derivative identified as compound 20a . This document provides a comprehensive overview of its mechanism of action, experimental validation, and potential as a therapeutic agent for neurodegenerative disorders. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are described in detail.

Introduction to Nrf2 and its Therapeutic Potential

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative and electrophilic stress.[1][2] Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] In response to oxidative stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[4] The activation of the Nrf2-ARE pathway is a crucial mechanism for cellular protection and is a promising strategy for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders.[4]

Discovery of this compound (Compound 20a)

This compound, referred to as compound 20a in its primary publication, is a novel chalcone derivative identified through a targeted synthesis and screening program aimed at discovering potent Nrf2 activators.[4] Chalcones, a class of natural and synthetic compounds with a 1,3-diaryl-2-propen-1-one backbone, are known to possess various biological activities, including antioxidant and anti-inflammatory properties, often mediated through the Nrf2 pathway.[2]

Synthesis

The synthesis of this compound (compound 20a) and its analogues was achieved through a Claisen-Schmidt condensation reaction between appropriately substituted acetophenones and benzaldehydes.[4][5] This method is a reliable and versatile approach for the preparation of chalcones.[5]

In Vitro Characterization

The biological activity of this compound was extensively characterized in vitro using the BV-2 microglial cell line, a widely used model for studying neuroinflammation.

Nrf2 Activation and Downstream Gene Expression

Compound 20a was found to be a highly potent activator of the Nrf2 signaling pathway. The efficacy of Nrf2 activation was quantified using a luciferase reporter gene assay, which demonstrated a significant induction of Nrf2 activity.[4] This activation led to the increased expression of Nrf2-dependent antioxidant enzymes, HO-1 and GCLC, at both the mRNA and protein levels.[4]

Table 1: In Vitro Activity of this compound (Compound 20a)

| Assay | Cell Line | Parameter | Result |

| Nrf2 Luciferase Reporter Assay | HEK293T | EC50 | 0.63 µM |

| Nitric Oxide (NO) Production | BV-2 | IC50 | 1.83 µM |

| Prostaglandin E2 (PGE2) Production | BV-2 | IC50 | 2.14 µM |

| Interleukin-6 (IL-6) Production | BV-2 | IC50 | 3.54 µM |

| Tumor Necrosis Factor-α (TNF-α) Production | BV-2 | IC50 | 2.87 µM |

Data synthesized from Kim HJ, et al. Eur J Med Chem. 2020;185:111777.[4]

Anti-inflammatory Properties

In addition to its antioxidant effects, this compound demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. It effectively suppressed the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4]

In Vivo Efficacy in a Scopolamine-Induced Memory Impairment Model

To assess its therapeutic potential in a relevant disease model, this compound was evaluated in a scopolamine-induced mouse model of learning and memory impairment. Scopolamine is a muscarinic receptor antagonist that induces cognitive deficits and oxidative stress, mimicking certain aspects of Alzheimer's disease.[4]

Amelioration of Cognitive Deficits

Oral administration of compound 20a significantly reversed the cognitive impairments induced by scopolamine, as evaluated by the Morris water maze and passive avoidance tests.[4]

Table 2: In Vivo Efficacy of this compound (Compound 20a) in a Scopolamine-Induced Mouse Model

| Behavioral Test | Treatment Group | Parameter | Result |

| Morris Water Maze | |||

| Scopolamine | Escape Latency (day 5) | Increased | |

| Scopolamine + Cmpd 20a (10 mg/kg) | Escape Latency (day 5) | Significantly Decreased | |

| Scopolamine | Time in Target Quadrant | Decreased | |

| Scopolamine + Cmpd 20a (10 mg/kg) | Time in Target Quadrant | Significantly Increased | |

| Passive Avoidance Test | |||

| Scopolamine | Step-through Latency | Decreased | |

| Scopolamine + Cmpd 20a (10 mg/kg) | Step-through Latency | Significantly Increased |

Data synthesized from Kim HJ, et al. Eur J Med Chem. 2020;185:111777.[4]

Modulation of Brain Biomarkers

Consistent with its in vitro mechanism of action, this compound increased the expression and activity of the antioxidant enzyme superoxide dismutase (SOD) in the hippocampus of scopolamine-treated mice.[4]

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway

The following diagram illustrates the canonical Nrf2 signaling pathway and the proposed mechanism of action for this compound.

Caption: Nrf2 Signaling Pathway and the Action of this compound.

Experimental Workflow for Discovery and Validation

The logical flow from compound synthesis to in vivo validation is depicted in the following diagram.

Caption: Experimental Workflow for this compound.

Detailed Experimental Protocols

Nrf2 Luciferase Reporter Assay

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, the cells are treated with various concentrations of this compound or vehicle control for another 24 hours.

-

Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Western Blot Analysis

-

Cell Lysis: BV-2 cells are treated with this compound for the indicated times, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against Nrf2, HO-1, GCLC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated BV-2 cells using a suitable RNA isolation reagent, and cDNA is synthesized using a reverse transcription kit.

-

qPCR: qPCR is performed using a real-time PCR system with SYBR Green master mix and primers specific for Nrf2, HO-1, GCLC, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative mRNA expression levels are calculated using the 2^-ΔΔCt method.

Scopolamine-Induced Memory Impairment Model and Behavioral Tests

-

Animal Model: Male C57BL/6 mice are used. Memory impairment is induced by intraperitoneal (i.p.) injection of scopolamine (1 mg/kg).

-

Drug Administration: this compound (e.g., 10 mg/kg) is administered orally once daily for a specified period before the scopolamine challenge and behavioral testing.

-

Morris Water Maze Test: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water. The escape latency and the time spent in the target quadrant during a probe trial (platform removed) are recorded.

-

Passive Avoidance Test: This test evaluates fear-motivated memory. Mice are placed in a two-chambered apparatus (one light, one dark). They receive a mild foot shock upon entering the dark chamber. The latency to re-enter the dark chamber is measured 24 hours later.

Measurement of Nitric Oxide (NO) Production

-

Cell Culture and Treatment: BV-2 cells are pre-treated with this compound for 1 hour and then stimulated with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.

Measurement of Superoxide Dismutase (SOD) Activity

-

Tissue Homogenization: The hippocampus is dissected from the mouse brain and homogenized in ice-cold buffer.

-

SOD Assay: The SOD activity in the homogenate is measured using a commercially available SOD assay kit, which is typically based on the inhibition of a superoxide-generating reaction.

Conclusion and Future Directions

This compound (compound 20a) is a potent, orally active small molecule that effectively activates the Nrf2 signaling pathway, leading to the induction of antioxidant enzymes and the suppression of neuroinflammation. Its demonstrated efficacy in a preclinical model of cognitive impairment highlights its potential as a therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease. Further development, including pharmacokinetic and toxicology studies, is warranted to advance this promising compound towards clinical evaluation. The targeted activation of the Nrf2 pathway by chalcone derivatives represents a compelling strategy for the development of novel neuroprotective agents.

References

The Role of Nrf2 Activator-4 in Combating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes. This technical guide provides an in-depth overview of a potent Nrf2 activator, designated as Nrf2 activator-4 (also known as compound 20a), and its role in mitigating oxidative stress.[1][2]

Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. The following diagram illustrates the canonical pathway of Nrf2 activation.

Mechanism of Action of this compound

This compound is a novel chalcone derivative identified as a highly potent activator of the Nrf2 pathway.[1][2] Its primary mechanism of action involves the disruption of the Keap1-Nrf2 interaction, thereby preventing the degradation of Nrf2 and promoting its nuclear accumulation and subsequent activation of ARE-driven gene expression. This leads to an enhanced antioxidant capacity of the cell.

Quantitative Data on the Efficacy of this compound

The potency and efficacy of this compound have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

| Parameter | Value | Cell Line/Model | Reference |

| EC50 for Nrf2 Activation | 0.63 µM | ARE-luciferase reporter assay | [3] |

| Gene Target | Treatment | Fold Induction (mRNA) | Fold Induction (Protein) | Cell Line | Reference |

| Heme Oxygenase-1 (HO-1) | This compound (1 µM) | ~4.5 | ~3.8 | BV-2 Microglia | [1] |

| This compound (5 µM) | ~8.2 | ~7.1 | BV-2 Microglia | [1] | |

| Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) | This compound (1 µM) | ~3.2 | ~2.9 | BV-2 Microglia | [1] |

| This compound (5 µM) | ~6.8 | ~5.5 | BV-2 Microglia | [1] |

| Parameter | Treatment Group | Relative SOD Expression (%) | Relative SOD Activity (%) | Model System | Reference |

| Superoxide Dismutase (SOD) | Control | 100 | 100 | BV-2 Microglia | [1] |

| Oxidative Stress | ~60 | ~55 | BV-2 Microglia | [1] | |

| Oxidative Stress + this compound (5 µM) | ~95 | ~90 | BV-2 Microglia | [1] | |

| Scopolamine-induced mouse model (Hippocampus) | ~70 | ~65 | C57BL/6 Mice | [1] | |

| Scopolamine + this compound (10 mg/kg) | ~90 | ~85 | C57BL/6 Mice | [1] |

| Parameter | Treatment Group | NO Production (% of control) | iNOS Expression (% of control) | TNF-α Release (% of control) | IL-1β Release (% of control) | Cell Line | Reference |

| Anti-inflammatory Effects | LPS | 100 | 100 | 100 | 100 | BV-2 Microglia | [1] |

| LPS + this compound (1 µM) | ~75 | ~70 | ~65 | ~70 | BV-2 Microglia | [1] | |

| LPS + this compound (5 µM) | ~40 | ~35 | ~30 | ~35 | BV-2 Microglia | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ARE-Luciferase Reporter Gene Assay for Nrf2 Activation

This assay quantitatively measures the activation of the Nrf2 signaling pathway by assessing the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

Methodology:

-

Cell Culture: HepG2 or other suitable cells stably transfected with an ARE-luciferase reporter construct are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well white, clear-bottom plates at a density of 1 x 104 cells/well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Cells are incubated for an additional 18-24 hours.

-

Lysis: The medium is removed, and cells are washed with PBS. A passive lysis buffer is added to each well, and the plate is incubated with gentle shaking for 15 minutes.

-

Luminescence Measurement: Luciferase assay reagent is added to each well, and luminescence is immediately measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity is calculated by normalizing the luminescence values of treated cells to those of vehicle-treated cells.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the measurement of mRNA levels of Nrf2 target genes.

Methodology:

-

Cell Treatment and RNA Extraction: BV-2 microglial cells are treated with this compound for a specified time (e.g., 6 hours). Total RNA is then extracted using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: The relative expression of target genes (e.g., HO-1, GCLC) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blotting for Protein Expression Analysis

This method is used to determine the protein levels of Nrf2 target genes.

Methodology:

-

Cell Lysis and Protein Quantification: Following treatment with this compound (e.g., for 24 hours), cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., HO-1, GCLC, Nrf2) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.

Methodology:

-

Cell Treatment: BV-2 cells are pre-treated with this compound for 1 hour, followed by stimulation with an oxidative stressor (e.g., H2O2 or LPS) for a defined period.

-

Probe Loading: The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCF-DA) at 37°C in the dark.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: The ROS levels are expressed as a percentage of the fluorescence intensity of the control group.

Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction

This technique is used to assess the interaction between Keap1 and Nrf2 proteins.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound and then lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for Keap1 overnight at 4°C.

-

Immune Complex Capture: Protein A/G-agarose beads are added to the lysate to capture the antibody-protein complexes.

-

Washing and Elution: The beads are washed several times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting using an antibody against Nrf2 to detect its presence in the Keap1 immunoprecipitate. A decrease in the amount of co-immunoprecipitated Nrf2 indicates a disruption of the Keap1-Nrf2 interaction.

Conclusion

This compound is a potent, small molecule activator of the Nrf2 signaling pathway with significant therapeutic potential for diseases associated with oxidative stress. Its ability to induce the expression of a battery of antioxidant and cytoprotective genes, coupled with its anti-inflammatory properties, makes it a compelling candidate for further drug development. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and scientists working to further elucidate the role of Nrf2 activators in health and disease.

References

An In-depth Technical Guide to Nrf2 Activator-4 and the Keap1-Nrf2 Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its activation leads to the transcription of a wide array of cytoprotective genes, making it a prime therapeutic target for a multitude of diseases characterized by inflammation and oxidative stress. This technical guide provides a comprehensive overview of the Keap1-Nrf2 pathway, with a specific focus on Nrf2 activator-4, a potent, orally active small molecule. This document details the mechanism of action, presents quantitative data for key Nrf2 activators, provides detailed experimental protocols for studying the pathway, and includes visualizations of the signaling cascade and experimental workflows to aid researchers in this field.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 acts as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.

Upon exposure to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified. This modification induces a conformational change in Keap1, disrupting its ability to bind to Nrf2 and inhibiting the ubiquitination process. Consequently, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of over 250 genes encoding antioxidant proteins, detoxification enzymes, and other cytoprotective factors.

This compound and Other Potent Modulators

This compound (also referred to as Compound 20a) is a highly potent and orally active small molecule activator of the Nrf2 pathway.[1] Its mechanism of action involves the disruption of the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and nuclear translocation.

Quantitative Data for Nrf2 Activators

The following table summarizes the potency of this compound and other well-characterized Nrf2 activators. This data is essential for comparing the efficacy of different compounds and for designing in vitro and in vivo experiments.

| Compound | Class | EC50 / IC50 | Cell Line / Assay | Reference |

| This compound | Chalcone derivative | EC50: 0.63 µM | ARE-luciferase reporter assay | [1] |

| Sulforaphane | Isothiocyanate | EC50: 2-5 µM | ARE-luciferase reporter assay | [2] |

| Dimethyl Fumarate (DMF) | Fumaric acid ester | EC50: ~10 µM | ARE-luciferase reporter assay | [3] |

| Bardoxolone Methyl (CDDO-Me) | Triterpenoid | EC50: <100 nM | ARE-luciferase reporter assay | [3] |

| tert-Butylhydroquinone (tBHQ) | Phenol | EC50: ~10-30 µM | ARE-luciferase reporter assay |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Keap1-Nrf2 pathway and the activity of Nrf2 activators.

ARE-Luciferase Reporter Assay

This assay is a robust and high-throughput method for screening and characterizing Nrf2 activators. It utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc, MCF7-AREc32)

-

Cell culture medium (e.g., DMEM, MEM) supplemented with FBS and antibiotics

-

Test compounds (e.g., this compound) and positive control (e.g., tBHQ, sulforaphane)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Promega Bright-Glo™, ONE-Glo™)

-

Luminometer

Protocol:

-

Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 1 x 104 to 2.5 x 104 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in cell culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add a volume of luciferase reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).

-

Mix well by orbital shaking for 5-10 minutes to induce cell lysis.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Normalize the raw luminescence units (RLU) to the vehicle control to determine the fold induction.

-

Plot the fold induction against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Western Blot Analysis of Nrf2 Nuclear Translocation

This protocol allows for the direct visualization and quantification of Nrf2 accumulation in the nucleus, a key indicator of pathway activation.

Materials:

-

Cell line of interest (e.g., HaCaT, BV-2 microglia)

-

Cell culture reagents

-

Test compounds and controls

-

Nuclear and cytoplasmic extraction kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH or α-tubulin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency. Treat the cells with the test compounds for the desired time (e.g., 2, 4, 6 hours).

-

Cell Fractionation:

-

Harvest the cells by scraping and centrifugation.

-

Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the chosen kit.

-

Add protease and phosphatase inhibitors to all lysis buffers.

-

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-Nrf2, anti-Lamin B1, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the nuclear Nrf2 levels to the Lamin B1 loading control and the cytoplasmic Nrf2 levels to the GAPDH or α-tubulin loading control.

-

Quantitative PCR (qPCR) for Nrf2 Target Genes

This method quantifies the mRNA expression levels of Nrf2 target genes, providing a direct measure of Nrf2 transcriptional activity.

Materials:

-

Cell line of interest

-

Cell culture reagents

-

Test compounds and controls

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

DNase I

-

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

-

qPCR primers for target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green qPCR master mix

-

qPCR instrument

Protocol:

-

Cell Culture and Treatment: Plate and treat cells with test compounds as described for the Western blot protocol.

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

-

Quantify the RNA concentration and assess its purity (A260/A280 ratio).

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.

-

Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension). Include a melt curve analysis at the end to verify the specificity of the amplicons.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the identification and characterization of novel Nrf2 activators.

Conclusion

The Keap1-Nrf2 pathway represents a promising avenue for therapeutic intervention in a wide range of diseases. This compound is a potent tool for researchers studying this pathway and holds potential for further drug development. The experimental protocols and workflows detailed in this guide provide a solid foundation for the robust investigation of Nrf2 activators and their biological effects. As research in this area continues, a deeper understanding of the nuanced regulation of the Keap1-Nrf2 pathway will undoubtedly lead to the development of novel and effective therapies.

References

The Therapeutic Potential of Nrf2 Activation: A Technical Guide to Sulforaphane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, playing a pivotal role in protecting cells from oxidative and electrophilic stress. Activation of the Nrf2 signaling pathway leads to the transcription of a wide array of cytoprotective genes, making it a highly attractive target for therapeutic intervention in a variety of diseases underpinned by oxidative stress and inflammation, including cancer, neurodegenerative disorders, and chronic kidney disease. This technical guide provides an in-depth overview of the therapeutic potential of Nrf2 activation, using the well-characterized isothiocyanate, Sulforaphane (SFN), as a representative Nrf2 activator.

Sulforaphane, derived from cruciferous vegetables such as broccoli, is one of the most potent known inducers of the Nrf2 pathway.[1] Its mechanism of action and therapeutic effects have been extensively studied, providing a robust foundation for understanding the broader potential of Nrf2 activators in drug development. This document details the mechanism of action of SFN, presents quantitative data from preclinical and clinical studies, outlines key experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Sulforaphane, an electrophile, reacts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus.[2][3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[4][5] These genes encode a wide range of antioxidant and cytoprotective proteins, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1).[3]

Quantitative Data on the Therapeutic Potential of Sulforaphane

The efficacy of Sulforaphane has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Sulforaphane

| Cell Line | Assay | Endpoint | Result | Reference |

| Human Bronchial Epithelial Cells (BEAS-2B) | ARE-Luciferase Reporter | Nrf2 Activation | 6.3-fold increase at 10 µM | [5] |

| Human Bladder Cancer Cells (RT112) | Apoptosis Assay | Apoptotic Cells | ~25% increase with 30 µM SFN | [6] |

| Human Vestibular Schwannoma Cells | BrdU Incorporation | Proliferation Inhibition | Significant inhibition at 10 µM | [7] |

| Human Prostate Cancer Cells (PC-3) | Tumor Growth in Mice | Tumor Volume Reduction | ~71% lower than controls | [8] |

Table 2: In Vivo Efficacy of Sulforaphane in Animal Models

| Animal Model | Disease Model | Dosing Regimen | Key Finding | Reference |

| Female Athymic Mice | Breast Cancer Xenograft (KPL-1) | 50 mg/kg SFN, i.p., 5x/week for 26 days | Significant reduction in tumor volume | [8] |

| Male C57BL/6 Mice | Diethylnitrosamine-Induced Hepatocarcinogenesis | 25 mg/kg SFN, i.p., daily for 3 months | Increased tumor growth | [9] |

| Murine Model | Bladder Cancer Xenograft | 52 mg/kg/day SFN, gavage for 2 weeks | 42% reduction in tumor weight | [6] |

| NOD/SCID Mice | Breast Cancer Xenograft (SUM159) | 50 mg/kg SFN, i.p., daily for 2 weeks | 50% reduction in tumor volume | [10] |

Table 3: Outcomes from Clinical Trials with Sulforaphane

| Condition | Study Population | Dosing Regimen | Key Finding | Reference |

| Former Smokers at High Risk for Lung Cancer | 37 participants | 95 µmol sulforaphane daily for 12 months | 44% decrease in Ki-67 index in the SFN group vs. 71% increase in placebo | [3] |

| Prostate Cancer | 4 studies | Variable | Inconsistent results on Prostate-Specific Antigen (PSA) levels | [11] |

| Type 2 Diabetes | 81 patients | 112.5 µmol or 225 µmol SFN daily for 4 weeks | Reduced lipid peroxidation, especially at the higher dose | [12] |

| Breast Cancer | 2 studies | Variable | Decreased HDAC activity and reduced cell proliferation in early-stage patients | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate Nrf2 activators like Sulforaphane.

ARE-Luciferase Reporter Assay for Nrf2 Activation

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).[2]

Materials:

-

AREc32 cells (or other suitable reporter cell line)[2]

-

96-well plates

-

Cell culture medium

-

Sulforaphane (or test compound)

-

Phosphate-Buffered Saline (PBS)

-

Luciferase lysis buffer

-

Luciferase reporter substrate

-

Luminometer

Protocol:

-

Seed AREc32 cells into a 96-well plate at a density of 1.2 x 10⁴ cells per well and incubate for 24 hours.[2]

-

Remove the medium and add 100 µL of medium containing the desired concentrations of Sulforaphane. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for another 24 hours.[2]

-

Discard the medium and wash the cells with PBS.

-

Add 20 µL of luciferase lysis buffer to each well and perform a freeze-thaw cycle to ensure complete cell lysis.[2]

-

Transfer the cell lysate to a white 96-well plate.

-

Add 100 µL of luciferase reporter substrate to each well.

-

Immediately measure the luminescence using a luminometer.[2]

-

Calculate the fold increase in luciferase activity for each treatment compared to the vehicle control.

Western Blot for Nrf2 Nuclear Translocation

This method is used to visualize the accumulation of Nrf2 in the nucleus upon treatment with an activator.

Materials:

-

Cell culture plates

-

Sulforaphane (or test compound)

-

Cell scrapers

-

Nuclear extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-Lamin B1 or other nuclear marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and treat with Sulforaphane for the desired time (e.g., 4 hours).

-

Harvest the cells by scraping and perform cellular fractionation using a nuclear extraction kit to separate the cytoplasmic and nuclear fractions.

-

Determine the protein concentration of the nuclear extracts.

-

Prepare protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Re-probe the membrane with an antibody against a nuclear loading control (e.g., Lamin B1) to ensure equal protein loading.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This protocol measures the change in mRNA levels of Nrf2 target genes, such as HMOX1 and NQO1, following treatment with an activator.

Materials:

-

Cell culture plates

-

Sulforaphane (or test compound)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Protocol:

-

Treat cells with Sulforaphane for a specified duration (e.g., 6 or 24 hours).[14]

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qPCR reactions in triplicate for each target gene and the housekeeping gene, using the appropriate primers and qPCR master mix.

-

Run the qPCR plate on a real-time PCR instrument.

-

Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.[15]

Visualizations of Experimental Workflows and Logical Relationships

Conclusion

Sulforaphane serves as a compelling case study for the therapeutic potential of Nrf2 activation. Its well-defined mechanism of action, coupled with a growing body of preclinical and clinical data, underscores the promise of targeting the Keap1-Nrf2 pathway for the treatment of a wide range of chronic diseases. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel Nrf2 activators. As research in this field progresses, a deeper understanding of the nuances of Nrf2 signaling and the development of more specific and potent activators will be crucial for translating the therapeutic potential of this pathway into effective clinical treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Nrf2/ARE activation assay [bio-protocol.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant-Derived Sulforaphane Suppresses Growth and Proliferation of Drug-Sensitive and Drug-Resistant Bladder Cancer Cell Lines In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy and tolerability of sulforaphane in the therapeutic management of cancers: a systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulforaphane as a potential therapeutic agent: a comprehensive analysis of clinical trials and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

The Effects of Nrf2 Activators on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Nrf2 activators on gene expression, with a focus on the well-characterized compounds Sulforaphane (SFN) and Carnosic Acid (CA) as exemplary "Nrf2 activator-4" agents. This document details the underlying signaling pathways, presents quantitative gene expression data, and provides comprehensive experimental protocols relevant to the study of these compounds.

Core Mechanism of Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Electrophilic Nrf2 activators, such as Sulforaphane and Carnosic Acid, contain reactive chemical groups that can modify specific cysteine residues on Keap1. This modification leads to a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation. Consequently, newly synthesized Nrf2 is stabilized and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes, detoxification enzymes, and proteins involved in inflammation and proteostasis.

Nrf2 Signaling Pathway

Caption: The Nrf2 signaling pathway activated by electrophilic compounds.

Data Presentation: Gene Expression Changes Induced by Nrf2 Activators

The following tables summarize the quantitative effects of Sulforaphane and Carnosic Acid on the expression of key Nrf2 target genes and other relevant genes in various human cell lines.

Table 1: Effects of Sulforaphane (SFN) on Gene Expression

| Gene | Fold Change | Log2 Fold Change | Cell Type | Treatment Conditions | Citation |

| NQO1 | >2-fold increase | - | LNCaP (prostate cancer) | 10µM or 25µM SFN, 4-24 hours | [1] |

| TXNRD1 | >2-fold increase | - | LNCaP (prostate cancer) | 10µM or 25µM SFN, 4-24 hours | [1] |

| GSTM1 | >2-fold increase | - | LNCaP (prostate cancer) | 10µM or 25µM SFN, 4-24 hours | [1] |

| MGST1 | >2-fold increase | - | LNCaP (prostate cancer) | 10µM or 25µM SFN, 4-24 hours | [1] |

| SOD1 | >2-fold increase | - | LNCaP (prostate cancer) | 10µM or 25µM SFN, 4-24 hours | [1] |

| NFE2L2 | - | ~0.5 | LNCaP (prostate cancer) | 15µM SFN, 6 hours | [2] |

| HMOX1 | - | ~2.5 | LNCaP (prostate cancer) | 15µM SFN, 6 hours | [2] |